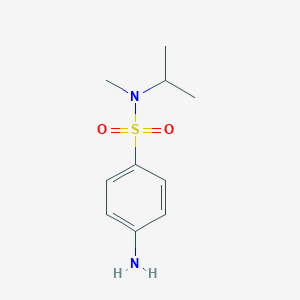

4-amino-N-isopropyl-N-methylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-N-methyl-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-8(2)12(3)15(13,14)10-6-4-9(11)5-7-10/h4-8H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKBUSJNRXXHSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

Disclaimer: The CAS number 757221-02-6 provided in the topic query did not yield specific results in the scientific literature. This guide will focus on the well-documented compound GSK1016790A , which is chemically and pharmacologically characterized under CAS number 942206-85-1 . It is presumed that this is the intended subject of the technical guide.

Introduction

GSK1016790A, also known as GSK101, is a synthetic, cell-permeable piperazine amide derivative that has emerged as a critical pharmacological tool for the study of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Developed by GlaxoSmithKline, it is a potent and selective agonist of the TRPV4 receptor.[1] This channel, a non-selective cation channel, is implicated in a multitude of physiological processes, making GSK1016790A an invaluable molecule for researchers in drug development and cellular biology.[2][3] Its utility spans from investigating the fundamental mechanisms of ion channel function to exploring the therapeutic potential of targeting TRPV4 in various disease states. This guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and experimental applications of GSK1016790A for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

GSK1016790A is a complex organic molecule with the following key identifiers and properties:

| Property | Value | Source |

| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide | [1] |

| CAS Number | 942206-85-1 | |

| Molecular Formula | C28H32Cl2N4O6S2 | [1] |

| Molecular Weight | 655.61 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | ≥97% (by HPLC) | |

| Solubility | DMSO: ≥ 15 mg/mL Ethanol: ≥ 10 mg/mL | [4] |

| Storage | Store at -20°C, protect from light. |

Mechanism of Action: Selective Activation of the TRPV4 Channel

The primary mechanism of action of GSK1016790A is its potent and selective agonism of the TRPV4 channel.[1] TRPV4 is a polymodal ion channel, meaning it can be activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands.[5] GSK1016790A acts as a chemical activator, binding to the channel and inducing a conformational change that opens its pore.

Upon activation by GSK1016790A, the TRPV4 channel allows for the influx of cations, most notably calcium (Ca2+), into the cell.[6] This influx of Ca2+ leads to an increase in the intracellular calcium concentration, which in turn triggers a cascade of downstream signaling events. These events are highly cell-type specific and can influence a wide range of cellular functions, including smooth muscle contraction, endothelial function, and sensory neuron activation.[1][4]

The selectivity of GSK1016790A for TRPV4 over other TRP channels, such as TRPM8 and TRPA1, has been demonstrated even at high concentrations, making it a reliable tool for specifically interrogating the function of TRPV4.

Caption: Signaling pathway of GSK1016790A-mediated TRPV4 activation.

Biological Activity and Pharmacological Effects

The activation of TRPV4 by GSK1016790A elicits a range of biological responses, both in vitro and in vivo.

In Vitro Activity

In cellular assays, GSK1016790A has been shown to be a highly potent activator of TRPV4. It elicits Ca2+ influx in human and mouse TRPV4-expressing HEK cells with EC50 values of 2.1 nM and 18 nM, respectively.[6] This potent activity makes it a valuable tool for studying TRPV4 in a controlled cellular environment. Furthermore, it has been demonstrated to be approximately 300-fold more potent than 4-α-Phorbol 12,13-didecanoate (4-α-PDD), another commonly used TRPV4 agonist.

In Vivo Activity

In animal models, GSK1016790A has been used to investigate the physiological roles of TRPV4 in various organ systems. For instance, systemic administration in rodents has been shown to induce urinary bladder hyperactivity, highlighting the role of TRPV4 in bladder function. Additionally, it has been observed to cause dose-dependent decreases in systemic and pulmonary arterial pressure, indicating a role for TRPV4 in regulating vascular tone.[7]

Synthesis and Analytical Characterization

Synthesis

Analytical Characterization

The quality and purity of GSK1016790A are typically assessed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): This is the primary method used to determine the purity of the compound. Commercial suppliers typically guarantee a purity of ≥97%.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, ensuring it matches the theoretical mass of 655.61 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.

Experimental Protocols

In Vitro Calcium Influx Assay Using a Fluorescent Indicator

This protocol describes a general method for measuring the activation of TRPV4 channels by GSK1016790A in a cell-based assay using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.

Objective: To determine the potency (EC50) of GSK1016790A in activating TRPV4 channels in a specific cell line.

Materials:

-

Cells expressing TRPV4 (e.g., HEK293-TRPV4 stable cell line)

-

Cell culture medium and supplements

-

GSK1016790A stock solution (e.g., 10 mM in DMSO)

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

96-well black-walled, clear-bottom microplate

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed the TRPV4-expressing cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the cell culture medium from the wells and wash once with HBSS.

-

Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

-

-

Wash: Gently wash the cells twice with HBSS to remove excess dye.

-

Compound Preparation: Prepare serial dilutions of GSK1016790A in HBSS to achieve the desired final concentrations. Include a vehicle control (DMSO in HBSS).

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Set the plate reader to perform a kinetic read, measuring fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Establish a baseline fluorescence reading for a few cycles.

-

Add the GSK1016790A dilutions and the vehicle control to the respective wells.

-

Continue the kinetic read to monitor the change in fluorescence over time, which corresponds to the influx of calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each concentration of GSK1016790A.

-

Subtract the baseline fluorescence from the peak fluorescence to obtain the net change in fluorescence.

-

Plot the net change in fluorescence against the logarithm of the GSK1016790A concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Caption: Workflow for an in vitro calcium influx assay.

Conclusion

GSK1016790A is a cornerstone tool for the investigation of TRPV4 channel biology. Its high potency and selectivity provide researchers with a reliable means to activate this channel and study its downstream consequences in a variety of experimental systems. As our understanding of the role of TRPV4 in health and disease continues to expand, the importance of well-characterized pharmacological tools like GSK1016790A will undoubtedly grow, paving the way for new therapeutic strategies targeting this important ion channel.

References

-

GSK1016790A. Wikipedia. [Link]

-

Deng, Z., et al. (2018). Cryo-EM and X-ray structures of TRPV4 reveal insight into ion permeation and gating mechanisms. Nature Structural & Molecular Biology, 25(3), 252-260. [Link]

-

Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10, 6. [Link]

-

The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. ResearchGate. [Link]

-

Pankey, E. A., et al. (2014). Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. American Journal of Physiology-Heart and Circulatory Physiology, 306(1), H59-H67. [Link]

-

Lashinger, E. S., et al. (2017). PROPERTIES OF THE TRPV4 ACTIVATOR GSK1016790A AND the TRPV4 ANTAGONIST GSK2193874. American Journal of Physiology-Heart and Circulatory Physiology, 312(1), H188-H189. [Link]

-

The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Semantic Scholar. [Link]

-

Michalick, L., & Kuebler, W. M. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLoS ONE, 6(2), e16713. [Link]

-

Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10, 6. [Link]

-

The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. PMC. [Link]

Sources

- 1. GSK1016790A - Wikipedia [en.wikipedia.org]

- 2. Cryo-EM and X-ray structures of TRPV4 reveal insight into ion permeation and gating mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Substituted Benzenesulfonamides: A Technical Guide to Structure-Activity Relationships and Therapeutic Targeting

[1]

Executive Summary: The Privileged Scaffold

The substituted benzenesulfonamide moiety (

This guide analyzes the structural determinants governing isoform selectivity, details the "Tail Approach" for designing tumor-specific inhibitors, and provides validated protocols for synthesis and biological assay.

The Pharmacophore & Structure-Activity Relationship (SAR)

The biological activity of benzenesulfonamides is modulated by two primary structural vectors: the acidity of the sulfonamide nitrogen (ZBG strength) and the topology of the benzene substituents (Selectivity).

Electronic Tuning of the ZBG

The primary sulfonamide group (

-

Electron Withdrawing Groups (EWGs): Substituents like

,-

Evidence: Tetrafluoro-substituted benzenesulfonamides show superior CA inhibition compared to their hydrogenated counterparts due to increased acidity [1].

-

-

Steric Fit: The benzene ring acts as a scaffold to orient the ZBG. Bulky ortho-substituents often reduce activity by sterically hindering the approach to the metal center.

The "Tail Approach" for Isoform Selectivity

To distinguish between ubiquitous cytosolic isoforms (hCA I, hCA II) and tumor-associated transmembrane isoforms (hCA IX, hCA XII), researchers employ the "Tail Approach."[1]

-

Mechanism: A flexible linker connects the benzenesulfonamide "head" to a bulky, lipophilic "tail."

-

Selectivity Logic: The tail interacts with the hydrophobic or hydrophilic halves of the active site entrance.

-

hCA II (Off-target): Contains Phe131 , creating a steric bottleneck.[1]

-

hCA IX (Target): Contains Val131 , creating a wider aperture. Bulky tails (e.g., ureido-substituted moieties) fit into hCA IX but clash with Phe131 in hCA II [2].

-

Visualization: The Tail Approach Logic

Figure 1: The "Tail Approach" leverages steric differences at residue 131 to achieve isoform selectivity.

Primary Therapeutic Domain: Carbonic Anhydrase Inhibition[3][4][5]

The most extensively validated application of substituted benzenesulfonamides is the inhibition of Carbonic Anhydrases (CAs).

Mechanism of Action

CAs catalyze the reversible hydration of

-

Physiological Role: pH homeostasis.

-

Pathological Role (Oncology): Solid tumors overexpress hCA IX and hCA XII to neutralize intracellular pH (preventing apoptosis) while acidifying the extracellular matrix (promoting metastasis via protease activation) [3].

-

Inhibition: The sulfonamide anion (

) displaces the zinc-bound water molecule/hydroxide ion, locking the enzyme in an inactive state.

Quantitative Efficacy (Key Compounds)

The following table summarizes the selectivity profile of key benzenesulfonamide derivatives. Note the shift in selectivity for the ureido-derivative (SLC-0111 analog) compared to the classical drug Acetazolamide.

| Compound | Structure Class | hCA I ( | hCA II ( | hCA IX ( | hCA XII ( | Selectivity Note |

| Acetazolamide | Heterocyclic Sulfonamide | 250 | 12 | 25 | 5.7 | Pan-inhibitor (Non-selective) |

| SLC-0111 | Ureido-Benzenesulfonamide | >5000 | 960 | 45 | 4.5 | Highly Selective for Tumor Isoforms [2] |

| Compound 4e | Thiazolone-Benzenesulfonamide | 450 | 1550 | 10.9 | 35 | Potent hCA IX Inhibitor [4] |

Data compiled from Supuran et al. and recent crystallographic studies [1][2][4].

Secondary Targets: COX-2 and Antimicrobial Activity

COX-2 Inhibition (Anti-inflammatory)

While classical sulfa drugs target bacterial folate synthesis, specific benzenesulfonamides like Celecoxib target Cyclooxygenase-2 (COX-2).

-

Differentiation: Unlike CA inhibitors which require a primary sulfonamide (

), COX-2 inhibitors utilize the sulfonamide group to bind a polar side pocket (Arg513) distinct from the hydrophobic channel. -

Structural Requirement: A bulky tricyclic core (e.g., pyrazole) is required to fill the larger COX-2 active site, distinguishing it from the smaller COX-1 pocket [5].

Antimicrobial (Dual Mechanisms)

-

Classical: Inhibition of dihydropteroate synthase (folate pathway).[2]

-

Emerging: Bacterial CAs (

-,

Experimental Protocols

Synthesis of Ureido-Benzenesulfonamides

Objective: Synthesize a "Tail" approach inhibitor (e.g., SLC-0111 analog) via isocyanate intermediate.

Reagents: 4-Aminobenzenesulfonamide (Sulfanilamide), Triphosgene/Phosgene, Appropriate Amine (Tail), Acetonitrile (ACN).

Workflow:

-

Isocyanate Formation: Dissolve sulfanilamide (1 eq) in dry ACN. Add triethylamine (TEA, 5 eq).

-

Activation: Add triphosgene (0.33 eq) or phosgene solution (1.5 eq) dropwise at

. Stir for 5-10 mins to generate the 4-isocyanatobenzenesulfonamide intermediate in situ. -

Coupling: Add the "Tail" amine (e.g., 4-fluoroaniline) (1.1 eq) to the reaction mixture.

-

Quenching & Isolation: Stir at RT for 1-2 hours. The ureido-product often precipitates from ACN.[3] Filter, wash with cold water/ether, and recrystallize from ethanol [7].

Figure 2: One-pot synthesis of ureido-substituted benzenesulfonamides.

Carbonic Anhydrase Esterase Activity Assay

Objective: Determine

Principle: CAs hydrolyze 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow,

Protocol:

-

Buffer Preparation: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

-

Enzyme Solution: Reconstitute hCA (I, II, or IX) to ~100 U/mL.

-

Substrate Solution: 1 mM 4-NPA in acetone (freshly prepared).

-

Assay Setup (96-well plate):

-

Blank: 90

L Buffer + 10 -

Control (100% Activity): 80

L Buffer + 10 -

Test: 80

L Buffer + 10

-

-

Incubation: Incubate Enzyme + Inhibitor for 10-15 mins at

to allow equilibrium. -

Initiation: Add 10

L Substrate to all wells. -

Measurement: Monitor Absorbance (405 nm) kinetically for 30 mins.

-

Calculation: Calculate slope (

). % Inhibition =

References

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry.

-

Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Biochimie.

-

Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem.

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances.

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ACS Omega.

-

Synthesis and biological evaluation of novel benzenesulfonamide incorporated thiazole–triazole hybrids as antimicrobial and antioxidant agents. Archiv der Pharmazie.

-

One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides. Journal of Medicinal Chemistry.

-

Carbonic Anhydrase (CA) Inhibitor Screening Kit Protocol. Abcam/Assay Genie.

In Vitro Evaluation of 4-amino-N-isopropyl-N-methylbenzenesulfonamide: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical framework for the in vitro evaluation of 4-amino-N-isopropyl-N-methylbenzenesulfonamide, a novel sulfonamide derivative. As this molecule is not extensively characterized in public literature, this document outlines a logical, field-proven workflow for assessing its preliminary safety and efficacy profile. The methodologies described herein are grounded in established principles of drug discovery and are designed to generate a robust preliminary data package for go/no-go decisions in a drug development pipeline.

Foundational Strategy: De-risking a Novel Sulfonamide

The sulfonamide functional group is a well-established pharmacophore present in numerous antibacterial, diuretic, and anticancer agents.[1][2] However, this class is also associated with specific liabilities, including off-target enzyme inhibition and potential for hypersensitivity reactions. Therefore, the initial in vitro evaluation of a novel sulfonamide like 4-amino-N-isopropyl-N-methylbenzenesulfonamide must be a multi-pronged approach aimed at rapidly identifying both its therapeutic potential and any inherent risks.

Our strategy is built on a tiered system of assays, beginning with broad cytotoxicity screening to establish a safe concentration range for subsequent, more specific biological characterization. This is followed by targeted enzyme inhibition assays, focusing on known sulfonamide targets, and preliminary ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Initial Safety Assessment: General Cytotoxicity

Before investigating specific biological activities, it is crucial to determine the general toxicity of the compound to mammalian cells.[3][4] This establishes a therapeutic window and informs the concentration ranges for all subsequent experiments. Cytotoxicity assays are fundamental in the early stages of drug development to eliminate overtly toxic compounds.[4][5]

Principle of Tetrazolium-Based Assays

We will employ tetrazolium-based colorimetric assays, such as the MTT and XTT assays, which are reliable methods for assessing cell viability by measuring the metabolic activity of living cells.[6][7] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, and the intensity of the color is directly proportional to the number of viable cells.[6]

Experimental Workflow: Cytotoxicity Screening

The overall workflow for assessing cytotoxicity is a multi-step process beginning with cell culture and culminating in data analysis to determine the concentration at which the compound exhibits toxic effects.

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol: XTT Assay

The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan, eliminating a solubilization step and thus streamlining the protocol.[6]

-

Cell Seeding: Plate a human cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[8]

-

Compound Treatment: Prepare a stock solution of 4-amino-N-isopropyl-N-methylbenzenesulfonamide in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the wells and incubate for 24 to 72 hours.

-

Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[6]

-

XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[6]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm, with a reference wavelength between 630-690 nm.[6]

Data Presentation: Cytotoxicity Profile

The results should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

| Cell Line | Exposure Time (hours) | IC50 (µM) |

| HeLa | 24 | > 100 |

| HeLa | 48 | 85.3 |

| MCF-7 | 24 | > 100 |

| MCF-7 | 48 | 92.1 |

| Hypothetical data for illustrative purposes. |

Target-Based Screening: Enzyme Inhibition Assays

Many sulfonamides exert their therapeutic effects through enzyme inhibition.[1] Therefore, a crucial step in the in vitro evaluation is to screen 4-amino-N-isopropyl-N-methylbenzenesulfonamide against relevant enzyme targets.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[9][10] They are established targets for sulfonamide drugs used in the treatment of glaucoma and other conditions.[9][10]

The assay utilizes the esterase activity of CA on a substrate that releases a chromogenic product.[9] The presence of an inhibitor will lead to a decrease in the formation of the colored product, which can be quantified spectrophotometrically.[9][10]

-

Reagent Preparation: Prepare the CA assay buffer, CA dilution buffer, CA enzyme, and CA substrate as per the kit manufacturer's instructions.

-

Compound Preparation: Dissolve 4-amino-N-isopropyl-N-methylbenzenesulfonamide and a known CA inhibitor (e.g., Acetazolamide) in a suitable solvent (e.g., DMSO) to create stock solutions.[9] Prepare serial dilutions.

-

Assay Plate Setup: In a 96-well plate, add the CA enzyme to wells designated for the sample, solvent control, and inhibitor control. Add the test compound dilutions, solvent control, and positive inhibitor control to their respective wells. Incubate at room temperature for 10 minutes.

-

Substrate Addition: Add the CA substrate to all wells.

-

Kinetic Measurement: Measure the absorbance at 405 nm in a kinetic mode for 1 hour at room temperature.[9]

-

Data Analysis: Calculate the rate of reaction (ΔAbsorbance/Δt) for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Caption: Workflow for a typical enzyme inhibition assay.

Data Presentation: Carbonic Anhydrase Inhibition

| Enzyme Isoform | Test Compound IC50 (µM) | Acetazolamide IC50 (µM) |

| hCA I | 5.2 | 0.25 |

| hCA II | 1.8 | 0.012 |

| hCA IX | 0.9 | 0.025 |

| Hypothetical data for illustrative purposes. |

Preliminary ADME-Tox Profiling

Early assessment of a compound's ADME-Tox properties is critical for predicting its in vivo behavior and potential for drug-drug interactions.

Metabolic Stability in Liver Microsomes

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[11][12] In vitro metabolic stability assays using liver microsomes help predict a compound's half-life and potential for drug-drug interactions.[13]

The test compound is incubated with liver microsomes, and its disappearance over time is monitored.[11] This assay primarily investigates Phase I metabolism, which is often dependent on the cofactor NADPH.[14]

-

Compound Preparation: Prepare a working solution of 4-amino-N-isopropyl-N-methylbenzenesulfonamide.

-

Incubation: Incubate the test compound with liver microsomes in the presence and absence of NADPH at 37°C.[14]

-

Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), an aliquot of the reaction mixture is taken.[14]

-

Reaction Quenching: The reaction is stopped by adding a solvent like acetonitrile.[14]

-

Analysis: The samples are analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.[13][14]

-

Data Analysis: The percentage of the compound remaining at each time point is calculated, and from this, the in vitro half-life (t½) and intrinsic clearance (Clint) are determined.[14]

Cytochrome P450 (CYP) Inhibition

Assessing the potential of a new chemical entity to inhibit major CYP isoforms is a regulatory requirement and crucial for predicting drug-drug interactions.[15][16]

The assay measures the effect of the test compound on the metabolism of specific substrates for major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[15] A decrease in the formation of the metabolite indicates inhibition.

-

Incubation: The test compound is incubated with human liver microsomes and a CYP-specific substrate.

-

Metabolite Quantification: The formation of the metabolite is measured using LC-MS/MS.

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation is determined.

Data Presentation: Preliminary ADME Profile

| Parameter | Value | Interpretation |

| Microsomal Stability | ||

| t½ (minutes) | 45 | Moderately stable |

| Intrinsic Clearance (µL/min/mg protein) | 15.4 | Low to moderate clearance |

| CYP Inhibition (IC50 in µM) | ||

| CYP1A2 | > 50 | Low risk of inhibition |

| CYP2C9 | 25.6 | Potential for weak inhibition |

| CYP2C19 | > 50 | Low risk of inhibition |

| CYP2D6 | 42.1 | Potential for weak inhibition |

| CYP3A4 | 18.9 | Potential for moderate inhibition |

| Hypothetical data for illustrative purposes. |

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel can lead to a potentially fatal cardiac arrhythmia.[17] Therefore, early assessment of hERG liability is a critical safety screen.

Automated patch-clamp electrophysiology is used to directly measure the effect of the test compound on the hERG current in cells stably expressing the channel.[17]

-

Cell Preparation: HEK293 cells stably transfected with the hERG gene are used.

-

Compound Application: The test compound is applied to the cells at various concentrations.

-

Current Measurement: The hERG tail-current is measured before and after the application of the compound.[17]

-

Data Analysis: The percent inhibition of the hERG current is calculated, and an IC50 value is determined.

Data Presentation: hERG Inhibition

| Test Compound Concentration (µM) | % hERG Inhibition |

| 0.1 | 2.5 |

| 1 | 8.1 |

| 10 | 25.3 |

| IC50 (µM) | > 30 |

| Hypothetical data for illustrative purposes. An IC50 value greater than 30 µM is generally considered to indicate a low risk of hERG-related cardiotoxicity. |

Conclusion and Future Directions

The in vitro evaluation workflow detailed in this guide provides a robust framework for the initial characterization of 4-amino-N-isopropyl-N-methylbenzenesulfonamide. The hypothetical data presented suggests a compound with moderate carbonic anhydrase inhibitory activity, acceptable metabolic stability, and a low risk of significant CYP inhibition or hERG-related cardiotoxicity.

Based on these findings, further investigation would be warranted. This would include screening against a broader panel of kinases and other off-target enzymes, assessing antibacterial activity if that is a desired therapeutic area, and performing more comprehensive in vitro ADME studies, such as plasma protein binding and permeability assays. This structured, data-driven approach ensures that resources are focused on compounds with the highest probability of success in subsequent preclinical and clinical development.

References

Sources

- 1. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experime ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06412G [pubs.rsc.org]

- 2. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. opentrons.com [opentrons.com]

- 5. kosheeka.com [kosheeka.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. assaygenie.com [assaygenie.com]

- 10. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]

- 11. mttlab.eu [mttlab.eu]

- 12. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 13. nuvisan.com [nuvisan.com]

- 14. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. enamine.net [enamine.net]

- 16. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

The Structure-Activity Relationship of 4-Aminobenzenesulfonamides: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Legacy of the Sulfa Scaffold

The 4-aminobenzenesulfonamide core is a foundational scaffold in medicinal chemistry, giving rise to the first commercially successful class of synthetic antibiotics, the sulfonamides, or "sulfa drugs." Their discovery in the 1930s marked a turning point in the fight against bacterial infections.[1] While the advent of other antibiotic classes has in some ways overshadowed their initial prominence, the inherent versatility of the sulfonamide scaffold has ensured its continued relevance. Today, derivatives of 4-aminobenzenesulfonamide are not only used as antibacterial agents but have also been successfully developed as diuretics, antidiabetic, and anticancer therapies.[2][3] This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 4-aminobenzenesulfonamides, offering insights for researchers and drug development professionals seeking to leverage this remarkable chemical entity for novel therapeutic applications.

The therapeutic efficacy of 4-aminobenzenesulfonamides is a direct consequence of their unique structural features, which allow for a multitude of chemical modifications. These modifications, in turn, modulate the compound's pharmacokinetic and pharmacodynamic properties, enabling the fine-tuning of its biological activity. This guide will dissect the SAR of this scaffold with respect to its three primary therapeutic applications: as antibacterial agents targeting dihydropteroate synthase (DHPS), as inhibitors of carbonic anhydrase (CA), and as anticancer agents.

The Core Scaffold: A Platform for Therapeutic Diversity

The 4-aminobenzenesulfonamide molecule can be conceptually divided into three key regions for SAR analysis: the aromatic ring, the sulfonamide linkage, and the amino group at the N4 position. Modifications at each of these sites have profound effects on the molecule's biological activity.

Caption: Simplified schematic of the antibacterial mechanism of action of 4-aminobenzenesulfonamides.

Structure-Activity Relationship for Antibacterial Activity

The antibacterial potency of 4-aminobenzenesulfonamides is critically dependent on the substituents at the N1 and N4 positions, as well as on the aromatic ring.

N1-Substituents:

-

Heterocyclic Rings: The introduction of heterocyclic moieties at the N1 position generally enhances antibacterial activity. This is a cornerstone of the SAR of antibacterial sulfonamides. The nature of the heterocycle influences the pKa of the sulfonamide nitrogen, which is a critical determinant of activity.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the N1-substituent increases the acidity of the sulfonamide proton, leading to a pKa in the range of 6-8, which is optimal for antibacterial activity. This is because the ionized form of the sulfonamide more closely mimics the carboxylate of PABA.

N4-Amino Group:

-

Essential for Activity: A free amino group at the N4 position is essential for antibacterial activity. Acylation or other substitutions at this position generally lead to a loss of activity, although some N4-acyl derivatives can act as prodrugs, being hydrolyzed in vivo to the active form. [4] Aromatic Ring:

-

Substitution Generally Reduces Activity: Substitution on the benzene ring of the 4-aminobenzenesulfonamide core typically diminishes antibacterial activity. However, certain substitutions can modulate the pharmacokinetic properties of the molecule.

| Substituent at N1 | pKa | Relative Antibacterial Activity | Reference |

| -H (Sulfanilamide) | 10.4 | Baseline | [5] |

| -Thiazole (Sulfathiazole) | 7.1 | High | [6] |

| -Pyrimidine (Sulfadiazine) | 6.5 | High | [7] |

| -Acetyl | 5.4 | Low | [5] |

Carbonic Anhydrase Inhibition: A Different Target, A Different SAR

Beyond their antibacterial effects, sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. [8]This inhibitory activity is the basis for their use as diuretics, antiglaucoma agents, and in the treatment of other conditions. [9]

Mechanism of Action: Zinc Binding in the Active Site

The sulfonamide group binds to the zinc ion in the active site of carbonic anhydrase, mimicking a transition state of the natural reaction. [8]This binding is typically strong and reversible.

Structure-Activity Relationship for Carbonic Anhydrase Inhibition

The SAR for CA inhibition differs significantly from that for antibacterial activity.

Primary Sulfonamide Group:

-

Essential for Activity: An unsubstituted sulfonamide group (-SO2NH2) is crucial for high-affinity binding to the zinc ion in the CA active site. [8] Aromatic/Heterocyclic Core:

-

Diversity is Tolerated: A wide variety of aromatic and heterocyclic scaffolds can be attached to the sulfonamide group, allowing for the development of isoform-selective inhibitors. [10]The nature of this core influences the binding affinity and selectivity for different CA isozymes.

Substituents on the Aromatic/Heterocyclic Ring:

-

"Tail" Approach for Selectivity: The addition of various "tail" moieties to the aromatic or heterocyclic ring can enhance binding affinity and, crucially, impart selectivity for different CA isoforms. [11]This is a key strategy in the design of modern CA inhibitors.

| Compound | Target CA Isoform | Ki (nM) | Reference |

| Acetazolamide | hCA I, II, IX, XII | Broad Spectrum | [10] |

| Dorzolamide | hCA II | Potent | [11] |

| Brinzolamide | hCA II | Potent | [11] |

| Compound 13 | hCA II | 2.4 | [10] |

Anticancer Activity: A Multifaceted Approach

The sulfonamide scaffold has emerged as a promising platform for the development of novel anticancer agents. [3][12]Sulfonamide-containing drugs have been shown to exert their antitumor effects through various mechanisms, including the inhibition of carbonic anhydrases, receptor tyrosine kinases, and tubulin polymerization. [13]

Structure-Activity Relationship for Anticancer Activity

The SAR for anticancer sulfonamides is highly dependent on the specific molecular target.

-

Carbonic Anhydrase IX and XII Inhibition: Many tumors overexpress CA IX and XII to adapt to their hypoxic microenvironment. Sulfonamides that selectively inhibit these isoforms are being investigated as anticancer agents. [14]The SAR for these inhibitors often follows the principles of the "tail" approach to achieve isoform selectivity.

-

Tyrosine Kinase Inhibition: Certain sulfonamide derivatives have been shown to inhibit receptor tyrosine kinases involved in cancer cell signaling. The SAR for these compounds often involves the incorporation of specific pharmacophores that interact with the ATP-binding site of the kinase.

-

Tubulin Polymerization Inhibition: Some sulfonamides act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis. The SAR for these compounds often involves a central heterocyclic ring system with specific substitutions that interact with the colchicine binding site on tubulin.

Experimental Protocols for SAR Studies

The elucidation of the SAR of 4-aminobenzenesulfonamides relies on a suite of well-established in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [15] Protocol: Broth Microdilution Method

-

Preparation of Reagents:

-

Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO).

-

Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

-

Culture the bacterial strain of interest overnight in MHB.

-

-

Preparation of Inoculum:

-

Dilute the overnight bacterial culture in fresh MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.

-

-

Assay Procedure:

-

In a 96-well plate, perform serial two-fold dilutions of the sulfonamide stock solution in MHB.

-

Inoculate each well with the prepared bacterial suspension.

-

Include a positive control (bacteria in MHB without sulfonamide) and a negative control (MHB only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible bacterial growth (turbidity).

-

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHPS.

Protocol: Spectrophotometric Assay

This protocol utilizes a coupled enzyme reaction where the product of the DHPS reaction is further processed by dihydrofolate reductase (DHFR), and the consumption of NADPH is monitored spectrophotometrically at 340 nm. [16][17]

-

Preparation of Reagents:

-

Recombinant DHPS and DHFR enzymes.

-

Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

-

Cofactor: NADPH.

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Test sulfonamide dissolved in a suitable solvent.

-

-

Assay Procedure:

-

In a microplate, combine the assay buffer, DHFR, NADPH, and the test sulfonamide at various concentrations.

-

Initiate the reaction by adding DHPS, PABA, and DHPPP.

-

Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Carbonic Anhydrase (CA) Inhibition Assay

The inhibitory activity of sulfonamides against CA is typically measured using a stopped-flow spectrophotometric method that monitors the hydration of CO2. [18] Protocol: Stopped-Flow CO2 Hydration Assay

-

Preparation of Reagents:

-

Purified CA isozyme.

-

Assay buffer (e.g., HEPES or TRIS).

-

pH indicator (e.g., p-nitrophenol).

-

CO2-saturated water.

-

Test sulfonamide dissolved in a suitable solvent.

-

-

Assay Procedure:

-

The assay is performed using a stopped-flow instrument.

-

One syringe contains the CA enzyme and the pH indicator in the assay buffer.

-

The other syringe contains the CO2-saturated water.

-

The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

-

The assay is repeated in the presence of various concentrations of the test sulfonamide.

-

-

Data Analysis:

-

The initial rates of the enzymatic reaction are calculated.

-

The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models.

-

Conclusion: A Scaffold of Enduring Potential

The 4-aminobenzenesulfonamide scaffold has proven to be a remarkably durable and versatile platform in drug discovery. A thorough understanding of its structure-activity relationships is paramount for the rational design of novel therapeutics. For antibacterial applications, the focus remains on optimizing N1-substituents to enhance DHPS inhibition and overcome resistance. In the realm of carbonic anhydrase inhibitors, the "tail" approach continues to be a powerful strategy for achieving isoform selectivity. The application of sulfonamides in oncology is a rapidly evolving field, with a diverse range of mechanisms and a corresponding complexity in SAR. As our understanding of the molecular basis of disease deepens, the 4-aminobenzenesulfonamide scaffold is poised to remain a valuable tool in the armamentarium of medicinal chemists for years to come.

References

-

The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

QSAR study on antibacterial activity of sulphonamides and derived Mannich bases. (2003). Bioorganic & Medicinal Chemistry. [Link]

-

Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (2021). European Journal of Medicinal Chemistry. [Link]

-

Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (2021). European Journal of Medicinal Chemistry. [Link]

-

QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. (2017). Letters in Drug Design & Discovery. [Link]

-

A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). Bioorganic Chemistry. [Link]

-

Sulfonamides and Their Isosters as Carbonic Anhydrase Inhibitors. (2014). Future Medicinal Chemistry. [Link]

-

QSAR study on antibacterial activity of sulphonamides and derived Mannich bases. (2025). ResearchGate. [Link]

-

Anticancer and Antiviral Sulfonamides. (2003). Current Medicinal Chemistry. [Link]

-

Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. (2017). Angewandte Chemie International Edition. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]

-

QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli and Bacillus subtilis. (2017). Journal of Basic and Clinical Pharmacy. [Link]

-

Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014). Journal of Medicinal Chemistry. [Link]

-

Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (2023). ResearchGate. [Link]

-

Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. (1968). Journal of Pharmaceutical Sciences. [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules. [Link]

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry. [Link]

-

A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2007). Analytical Biochemistry. [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). Molecules. [Link]

-

A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2025). ResearchGate. [Link]

-

Recent advances in the synthesis of N-acyl sulfonamides. (2025). Organic & Biomolecular Chemistry. [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2013). SEAFDEC/AQD Institutional Repository. [Link]

-

Do Sulfonamides Interact with Aromatic Rings? (2021). Chemistry – A European Journal. [Link]

-

Heteroaryl sulfonamide synthesis: scope and limitations. (2019). Organic & Biomolecular Chemistry. [Link]

-

Novel N-aryl and N-heteroaryl sulfamide synthesis via palladium cross coupling. (2004). Organic Letters. [Link]

-

(A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates. (2019). ResearchGate. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). STAR Protocols. [Link]

-

Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). AVESİS. [Link]

-

Minimum Inhibitory Concentration Assay (MIC). (n.d.). Antimicrobial Testing Laboratory. [Link]

-

Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters. [Link]

-

Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. (1968). Semantic Scholar. [Link]

-

Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters. [Link]

-

Structure Activity Relationship of Sulfonamides || Sulfanilamide || SAR Medicinal Chemistry. (2022). YouTube. [Link]

-

Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (2021). MDPI. [Link]

-

Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. (2003). Journal of Medicinal Chemistry. [Link]

-

Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. (2020). Journal of the Adichunchanagiri University. [Link]

-

Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology. [Link]

-

Minimum Inhibitory Concentration. (n.d.). LITFL. [Link]

-

Do Sulfonamides Interact with Aromatic Rings? (2021). PubMed. [Link]

-

NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. (2015). Revue Roumaine de Chimie. [Link]

-

Do Sulfonamides Interact with Aromatic Rings? (2021). University of Johannesburg. [Link]

-

Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides from 4-hydroxycoumarin. (2006). Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. (2023). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Journal of the Iranian Chemical Society. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. (2020). ACS Omega. [Link]

-

What are DHPS inhibitors and how do they work? (2024). Patsnap. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acu.edu.in [acu.edu.in]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

The Privileged Scaffold: Strategic Discovery of Novel Benzenesulfonamide-Based Inhibitors

Executive Summary: The Renaissance of the Sulfonamide

The benzenesulfonamide moiety (

This technical guide focuses on the rational design and discovery of novel CA inhibitors (CAIs) targeting tumor-associated isoforms (hCA IX/XII) while avoiding off-target cytosolic isoforms (hCA I/II). The core challenge addressed here is isoform selectivity —achieved not by changing the ZBG, but by engineering the "tail" to exploit subtle differences in the enzyme active site rim.

Strategic Molecular Design: The "Tail Approach"

The Pharmacophore Model

The active site of Carbonic Anhydrase contains a catalytic Zinc ion (

-

The Anchor (ZBG): The ionized sulfonamide nitrogen coordinates directly to the

, displacing the catalytic water molecule/hydroxide ion. -

The Linker: A spacer (often aromatic or heterocyclic) that orients the molecule.

-

The Tail: A variable appendage designed to interact with the hydrophobic or hydrophilic pockets at the rim of the active site. This is the discriminator for selectivity.

SAR Logic & Electronic Modulation

-

Acidity is Key: The sulfonamide must be deprotonated (

) to bind Zinc effectively. Electron-withdrawing groups (EWGs) on the benzene ring (e.g., F, Cl, -

Fluorination: The use of polyfluorinated benzenesulfonamides (e.g., pentafluorobenzenesulfonamides) has emerged as a high-impact strategy. The fluorine atoms increase acidity and induce specific quadrupole interactions with active site residues (Phe131, Val121).

Visualization: SAR Logic Map

The following diagram illustrates the decision matrix for optimizing benzenesulfonamide inhibitors.

Caption: SAR decision matrix for optimizing benzenesulfonamide inhibitors, balancing ZBG acidity for potency with tail derivatization for selectivity.

Chemical Synthesis Workflows

To ensure rapid library generation, we utilize a modular "Click Chemistry" approach (CuAAC). This allows for the separate synthesis of the ZBG "head" and the diversity "tail," which are then snapped together.

Protocol A: Synthesis of Azido-Benzenesulfonamide Precursor

Objective: Create the "Head" moiety capable of click chemistry.

-

Reagents: 4-Amino-benzenesulfonamide (Sulfanilamide), Sodium Nitrite (

), Sodium Azide ( -

Diazotization: Dissolve sulfanilamide (10 mmol) in 6M HCl (20 mL) at 0°C. Add

(12 mmol) dropwise while maintaining temperature <5°C. Stir for 30 min. -

Azidation: Neutralize the diazonium salt solution carefully with sodium acetate. Add

(15 mmol) solution dropwise. (Caution: Evolution of -

Workup: The product, 4-azidobenzenesulfonamide, precipitates. Filter, wash with cold water, and dry in vacuo.

-

Checkpoint: Verify purity via NMR. The azide peak is distinct in IR (~2130

).

-

Protocol B: Modular "Click" Assembly (CuAAC)

Objective: Coupling the Head to diverse Alkyne Tails.

-

Setup: In a vial, dissolve 4-azidobenzenesulfonamide (1.0 eq) and the desired terminal alkyne (1.1 eq) in

(1:1). -

Catalysis: Add Sodium Ascorbate (0.1 eq) and

(0.01 eq). -

Reaction: Stir at room temperature for 6–12 hours. The formation of the 1,2,3-triazole ring is usually quantitative.

-

Purification: Most products precipitate out. Simple filtration and washing with water/ether is often sufficient. If soluble, extract with Ethyl Acetate and purify via flash chromatography.

Visualization: Synthetic Workflow

Caption: Modular synthesis of triazole-linked benzenesulfonamides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Biological Evaluation: The Gold Standard

Trustworthiness in CA inhibitor discovery relies on the Stopped-Flow

Protocol C: Stopped-Flow Kinetic Assay

Objective: Determine the inhibition constant (

-

Instrumentation: Stopped-flow spectrophotometer (e.g., Applied Photophysics) equipped with a rapid mixing chamber.

-

Reagents:

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM

. -

Indicator: 0.2 mM Phenol Red.[1]

-

Substrate:

-saturated water (bubbled for 30 mins). -

Enzyme: Recombinant hCA I, II, IX, or XII.

-

-

Procedure:

-

Syringe A: Contains Enzyme (5–10 nM) + Indicator + Inhibitor (varying concentrations, 0.1 nM – 10

). Incubate for 15 min. -

Syringe B: Contains

-saturated water.[1] -

Reaction: Rapidly mix A and B. Monitor the absorbance decrease of Phenol Red at 557 nm (indicating acidification as

).

-

-

Data Analysis:

-

Measure the initial rate (

) of the uncatalyzed and catalyzed reactions. -

Fit data to the Cheng-Prusoff equation to derive

from

-

Data Presentation: Selectivity Profile

A successful novel inhibitor must show high potency against the target (IX/XII) and low potency against housekeeping isoforms (I/II).

| Compound ID | R-Group (Tail) | hCA I ( | hCA II ( | hCA IX ( | hCA XII ( | Selectivity (II/IX) |

| AAZ (Control) | Acetazolamide | 250 | 12 | 25 | 5.7 | 0.48 |

| SLC-0111 | Ureido-fluorophenyl | >10,000 | >10,000 | 45 | 4.5 | >222 |

| Novel-3g | 3-F-Benzyl-Triazole | 560 | 890 | 8.2 | 11.5 | 108 |

| Novel-4a | Pentafluoro-Alkyl | 85 | 45 | 3.1 | 2.8 | 14.5 |

Table 1: Comparative inhibitory data. Note that 'Novel-3g' demonstrates the desired profile: weak inhibition of cytosolic hCA I/II and single-digit nanomolar inhibition of tumor-associated hCA IX.

References

-

Supuran, C. T. (2012).[2] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: The X-ray Crystal Structure of SLC-0111 Bound to hCA II and IX. Journal of Medicinal Chemistry. Link

-

Angeli, A., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. Frontiers in Physiology. Link

-

Jia, Y., et al. (2020). Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. Drug Design, Development and Therapy.[3][4] Link

-

BenchChem Application Notes . (2025). Protocols for the Synthesis of Substituted Benzenesulfonamides. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 3. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-amino-N-isopropyl-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. This technical guide delves into the prospective therapeutic applications of a specific, yet under-explored derivative, 4-amino-N-isopropyl-N-methylbenzenesulfonamide. While direct pharmacological data for this compound is not extensively available, this document extrapolates potential therapeutic targets based on the well-established activities of structurally related benzenesulfonamide analogs. We will explore its potential as an inhibitor of carbonic anhydrases, cyclooxygenase-2, and monoamine oxidases, as well as a modulator of the KEAP1-NRF2-GPX4 pathway, providing a roadmap for future research and drug development endeavors. Detailed, field-proven experimental protocols are provided to facilitate the validation of these hypothesized targets.

Introduction: The Therapeutic Potential of the Benzenesulfonamide Moiety

The sulfonamide functional group (-SO₂NH-) is a key pharmacophore, integral to the design of numerous clinically significant drugs.[1] Its prevalence in medicine stems from its ability to mimic the transition state of enzymatic reactions and to form strong interactions with biological targets.[2] Benzenesulfonamide derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[2][3]

This guide focuses on the therapeutic potential of 4-amino-N-isopropyl-N-methylbenzenesulfonamide, a tertiary sulfonamide. While primary and secondary sulfonamides have been more extensively studied, recent research indicates that tertiary sulfonamides can also exhibit potent and selective inhibitory activities.[4] The structural features of this compound—an amino group at the para position and N-isopropyl and N-methyl substitutions on the sulfonamide nitrogen—provide a unique chemical entity with the potential for novel therapeutic applications.

Based on the extensive body of literature surrounding benzenesulfonamide derivatives, we propose four primary potential therapeutic avenues for 4-amino-N-isopropyl-N-methylbenzenesulfonamide:

-

Carbonic Anhydrase Inhibition: Targeting various isoforms for applications in glaucoma, epilepsy, and oncology.

-

Cyclooxygenase-2 (COX-2) Inhibition: Offering potential as a selective anti-inflammatory agent with a favorable safety profile.

-

Modulation of the KEAP1-NRF2-GPX4 Pathway: Investigating its potential as an anticancer agent via induction of ferroptosis.

-

Monoamine Oxidase (MAO) Inhibition: Exploring its utility in the treatment of neurodegenerative disorders like Parkinson's disease.

This guide will provide the scientific rationale behind each proposed target and present detailed experimental workflows for their validation.

Potential Therapeutic Target I: Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases, making them attractive drug targets.[6] The sulfonamide group is a classic zinc-binding group, and numerous sulfonamide-based drugs are clinically used as CA inhibitors.[4][6]

Rationale for Targeting CAs

The primary sulfonamide moiety is a well-established pharmacophore for CA inhibition. However, studies have shown that secondary and even tertiary sulfonamides can also act as effective and selective inhibitors.[4] The nitrogen atom of the sulfonamide group in 4-amino-N-isopropyl-N-methylbenzenesulfonamide could potentially coordinate with the zinc ion in the active site of CAs, leading to their inhibition. Different CA isoforms are overexpressed in various pathologies. For instance, CA IX is a validated target in hypoxic tumors.[7] Therefore, 4-amino-N-isopropyl-N-methylbenzenesulfonamide could be investigated as a selective inhibitor of tumor-associated CA isoforms.

Experimental Validation Workflow

A systematic approach is required to validate CAs as a target. This involves initial in vitro screening against a panel of human CA isoforms followed by cellular assays to confirm target engagement and functional effects.

Caption: Workflow for validating carbonic anhydrase inhibition.

This protocol is based on the established method of measuring the esterase activity of CA, which is inhibited by sulfonamides.

Materials:

-

Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

4-Nitrophenyl acetate (NPA) as a substrate

-

4-amino-N-isopropyl-N-methylbenzenesulfonamide (test compound)

-

Acetazolamide (positive control)

-

Tris-HCl buffer (pH 7.4)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and acetazolamide in DMSO.

-

Prepare a working solution of NPA in acetonitrile.

-

Prepare solutions of the CA isoenzymes in Tris-HCl buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 140 µL of Tris-HCl buffer.

-

Add 20 µL of the CA enzyme solution.

-

Add 20 µL of the test compound solution at various concentrations (or DMSO for control).

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of the NPA solution.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of NPA hydrolysis (change in absorbance over time).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Potential Therapeutic Target II: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins from arachidonic acid.[8] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation. Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects.[8]

Rationale for Targeting COX-2

The benzenesulfonamide moiety is a common feature in several selective COX-2 inhibitors, such as celecoxib.[9] Molecular docking studies have shown that the sulfonamide group of these inhibitors forms crucial hydrogen bonds within the active site of the COX-2 enzyme.[8] The structural similarity of 4-amino-N-isopropyl-N-methylbenzenesulfonamide to known COX-2 inhibitors suggests that it may also exhibit selective inhibitory activity against this enzyme.

Experimental Validation Workflow

Validation of COX-2 inhibition involves a tiered approach, starting with in vitro enzyme assays to determine potency and selectivity, followed by cell-based assays to assess activity in a more physiological context.

Caption: Workflow for validating COX-2 inhibition.

This protocol utilizes a commercially available COX-2 inhibitor screening kit.

Materials:

-

COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Cayman Chemical)[10]

-

4-amino-N-isopropyl-N-methylbenzenesulfonamide (test compound)

-

Celecoxib (positive control)

-

96-well microplate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation:

-

Prepare all reagents as per the kit manufacturer's instructions.

-

Prepare a stock solution of the test compound and celecoxib in DMSO.

-

-

Assay Protocol:

-

Add the assay buffer, COX probe, and COX cofactor to each well of a 96-well plate.

-

Add the test compound at various concentrations (or DMSO for control and celecoxib for positive control).

-

Initiate the reaction by adding the human recombinant COX-2 enzyme.

-

Immediately add arachidonic acid to start the enzymatic reaction.

-

Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

-

Measure the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

-

Perform a similar assay using a COX-1 enzyme kit to determine the selectivity index.

-

Potential Therapeutic Target III: The KEAP1-NRF2-GPX4 Pathway

The Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of the cellular antioxidant response. NRF2 is a transcription factor that, upon activation, induces the expression of a wide range of cytoprotective genes, including glutathione peroxidase 4 (GPX4).[11] GPX4 is a key enzyme that protects cells from lipid peroxidation and a form of programmed cell death called ferroptosis.[12] Targeting this pathway has emerged as a promising strategy for cancer therapy.[11]

Rationale for Targeting the KEAP1-NRF2-GPX4 Pathway

A recent study demonstrated that a sulfonamide derivative, 4-methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (PMSA), induces ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis.[11][13] PMSA was found to reduce the expression of NRF2 and GPX4.[13] This suggests that other benzenesulfonamide derivatives, including 4-amino-N-isopropyl-N-methylbenzenesulfonamide, may possess similar anticancer activity by modulating this pathway.

Experimental Validation Workflow

The validation of this target involves a series of cell-based assays to investigate the effect of the compound on NRF2 activation, GPX4 expression and activity, and the induction of ferroptosis.

Caption: Workflow for validating modulation of the KEAP1-NRF2-GPX4 pathway.

This protocol utilizes a commercially available NRF2 transcription factor assay kit.

Materials:

-

NRF2 Transcription Factor Assay Kit (e.g., from Abcam, Cayman Chemical)[14]

-

Cancer cell line (e.g., A549, MCF-7)

-

4-amino-N-isopropyl-N-methylbenzenesulfonamide (test compound)

-

Nuclear Extraction Kit

-

96-well microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture the chosen cancer cell line to the desired confluency.

-

Treat the cells with the test compound at various concentrations for a specified time.

-

-

Nuclear Extract Preparation:

-

Harvest the cells and prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's instructions.

-

-

Assay Protocol:

-

Follow the protocol provided with the NRF2 transcription factor assay kit. This typically involves:

-

Adding the prepared nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NRF2 consensus binding site.

-

Incubating to allow active NRF2 to bind to the DNA.

-

Washing to remove unbound proteins.

-

Adding a primary antibody that specifically recognizes the DNA-bound form of NRF2.

-

Adding an HRP-conjugated secondary antibody.

-

Adding a colorimetric substrate and measuring the absorbance at the recommended wavelength (e.g., 450 nm).

-

-

-

Data Analysis:

-

Quantify the amount of active NRF2 in the treated samples relative to the untreated control.

-

Determine the dose-dependent effect of the test compound on NRF2 activation.

-

Potential Therapeutic Target IV: Monoamine Oxidases (MAOs)

Monoamine oxidases are a family of enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[15]

Rationale for Targeting MAOs

Several benzenesulfonamide derivatives have been identified as potent and selective inhibitors of MAO-B.[15] The sulfonamide group is thought to interact with key residues in the active site of the enzyme.[15] Given the structural precedent, 4-amino-N-isopropyl-N-methylbenzenesulfonamide warrants investigation as a potential MAO inhibitor, particularly for its selectivity towards MAO-B.

Experimental Validation Workflow

The validation process for MAO inhibition involves in vitro enzyme assays to determine the inhibitory potency and selectivity for MAO-A and MAO-B.

Sources

- 1. Monoamine Oxidase Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]

- 2. dovepress.com [dovepress.com]

- 3. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. citeab.com [citeab.com]

- 11. 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]

- 13. 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. mdpi.com [mdpi.com]

The Pharmacological Landscape of N-Substituted Benzenesulfonamides

From Synthetic Protocols to Isoform-Selective Targeting

Executive Summary

The benzenesulfonamide pharmacophore (

Molecular Mechanism & Target Engagement[2]

The Zinc-Binding Paradigm

The primary pharmacological activity of N-substituted benzenesulfonamides stems from their ability to inhibit Carbonic Anhydrases (CAs), a superfamily of zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide (

-

The Zinc-Binding Group (ZBG): The sulfonamide moiety (

) acts as a ZBG.[1][2] The nitrogen atom acts as a nucleophile, coordinating directly to the -

Displacement of Water: This binding displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic hydrolysis of

, thereby locking the enzyme in an inactive state. -

The "Tail" Interaction: While the sulfonamide head anchors the molecule to the metal ion, the N-substituent (the "tail") extends into the hydrophobic or hydrophilic pockets of the active site. This interaction is the determinant of isoform selectivity .

Isoform Selectivity: The "Tail Approach"

Human CAs exist in 15 isoforms. Non-selective inhibition leads to systemic side effects (e.g., paresthesia, fatigue).

-

hCA I & II (Cytosolic): Ubiquitous.[3] Inhibition treats glaucoma (hCA II) but causes systemic off-target effects.

-

hCA IX & XII (Transmembrane): Overexpressed in hypoxic tumors. Selective inhibition disrupts tumor pH regulation, leading to apoptosis.

The Tail Approach involves elongating the molecule at the N-position to interact with amino acid residues at the entrance of the active site, which vary significantly between isoforms.

Visualizing the Mechanism

The following diagram illustrates the logical flow from chemical structure to physiological outcome, highlighting the critical decision points in SAR design.

Figure 1: Mechanism of Action and the "Tail Approach" for differentiating between cytosolic and tumor-associated Carbonic Anhydrase isoforms.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, we present a self-validating synthetic workflow. This protocol utilizes a nucleophilic substitution strategy, favored for its reliability in generating diverse N-substituted libraries.

Protocol: Synthesis of N-Benzyl-4-Methylbenzenesulfonamide

Objective: Synthesize a secondary sulfonamide via nucleophilic attack of a primary amine on a sulfonyl chloride.

Reagents:

-

4-Methylbenzenesulfonyl chloride (Tosyl chloride)

-

Benzylamine (Nucleophile)

-

Triethylamine (

, Acid Scavenger) -

Dichloromethane (DCM, Solvent)

-

1M HCl and Sat.

(Workup)

Step-by-Step Methodology:

-